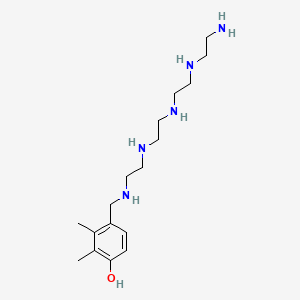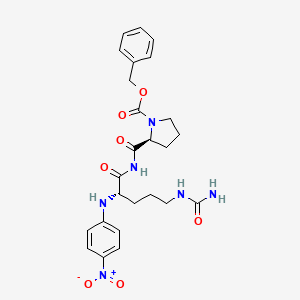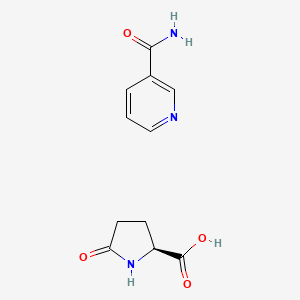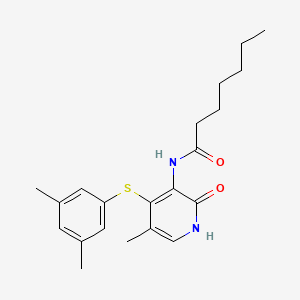
1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” is a synthetic organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone backbone substituted with chlorophenyl, fluorophenyl, hydroxy, and triazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Propanone Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of Substituents: The chlorophenyl, fluorophenyl, hydroxy, and triazolyl groups are introduced through various substitution reactions, often involving halogenation, hydroxylation, and triazole formation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Automation and Control: Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
The compound “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structural features suggest that it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring, for example, is known to bind to metal ions and may inhibit the activity of metalloenzymes.
相似化合物的比较
Similar Compounds
- 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Uniqueness
The uniqueness of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” lies in its specific combination of functional groups. The presence of both chlorophenyl and fluorophenyl groups, along with the triazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
107658-72-0 |
|---|---|
分子式 |
C17H13ClFN3O2 |
分子量 |
345.8 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
InChI 键 |
QARPKUAWQUUIQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


